molecular formula C14H12N4 B2921939 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine CAS No. 168893-47-8

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2921939
CAS No.: 168893-47-8
M. Wt: 236.278
InChI Key: WKRAFFFBIATERY-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylphenol . Phenylphenols are organic compounds that contain one or more hydroxyl groups directly attached to an aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like 4-Phenylphenol can be obtained from the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Application in Antimicrobial Studies : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine, have shown promising results against various microorganisms, indicating their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Material Science and Organic Electronics

  • Application in Organic Electronics : Research has explored the use of triazole and related compounds in the field of organic electronics. For example, bipolar molecules derived from triphenylamine and benzimidazole, which share structural motifs with 1,2,4-triazoles, have been developed for use in organic light-emitting diodes (OLEDs). These compounds demonstrate excellent thermal stability and solubility, important properties for solution-processed OLEDs, highlighting the versatility of triazole derivatives in material science applications (Ge et al., 2008).

Inorganic-Organic Hybrid Materials

  • Synthesis of Inorganic-Organic Hybrid Compounds : Utilizing isopolymolybdate and multidentate N-donor ligands, researchers have synthesized various inorganic-organic hybrid compounds. These studies demonstrate the ability of triazole-based ligands to interact with metal ions, forming complex structures with potential applications in catalysis, magnetic materials, and as sensors (Guo et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition of Metals : Compounds containing the 1,2,4-triazole ring have been evaluated as corrosion inhibitors for metals in aggressive environments. Their ability to form protective layers on metal surfaces can significantly reduce corrosion rates, which is crucial for extending the lifespan of metal components in industrial applications (Bentiss et al., 2009).

Properties

IUPAC Name

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-14-16-13(17-18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAFFFBIATERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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